1-[4-(Methylthio)benzyl]piperazine
Overview
Description
“1-[4-(Methylthio)benzyl]piperazine” is a synthetic intermediate used in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine . It is also used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase .
Molecular Structure Analysis
The molecular formula of “1-[4-(Methylthio)benzyl]piperazine” is C12H18N2S . The InChI code is 1S/C12H18N2S/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 . The Canonical SMILES is CSC1=CC=C(C=C1)CN2CCNCC2 .
Chemical Reactions Analysis
“1-[4-(Methylthio)benzyl]piperazine” is used as a synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride and inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase .
Physical And Chemical Properties Analysis
The molecular weight of “1-[4-(Methylthio)benzyl]piperazine” is 222.35 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . It has a topological polar surface area of 40.6 Ų .
Scientific Research Applications
Antidiabetic Potential
Piperazine derivatives have shown promise as antidiabetic compounds. Specifically, certain 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines have demonstrated significant antidiabetic effects in rat models of type II diabetes. These compounds enhance insulin secretion independently of alpha2 adrenoceptor blockage, improving glucose tolerance without causing hypoglycemia or other side effects (Le Bihan et al., 1999).
Antimicrobial and Antibacterial Properties
Piperazine moieties, including 1,4-disubstituted piperazines, have been identified in a range of drugs with notable antimicrobial and antibacterial properties. These compounds have been recognized for their effectiveness against resistant strains of bacteria and as potential HIV-1 entry inhibitors. Their role in addressing drug-resistant bacterial infections is particularly significant (Shroff et al., 2022).
Potential in Cancer Treatment
Some piperazine derivatives have shown potential in cancer treatment. For instance, certain compounds have demonstrated inhibitory effects on the proliferation of human breast cancer cells, indicating their potential as chemotherapeutic agents. The ability of these compounds to hinder cancer cell proliferation suggests their relevance in the development of new cancer treatments (Ananda Kumar et al., 2007).
Binding Characteristics with Bovine Serum Albumin
Piperazine derivatives have been studied for their binding characteristics with bovine serum albumin (BSA), an important aspect in understanding the pharmacokinetic mechanisms of drugs. Such studies are crucial for determining how these compounds interact with proteins in the body, impacting their distribution and efficacy as therapeutic agents (Karthikeyan et al., 2015).
properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOKJRIVRGCVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388809 | |
Record name | 1-[4-(methylthio)benzyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylthio)benzyl]piperazine | |
CAS RN |
55212-35-6 | |
Record name | 1-[4-(methylthio)benzyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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